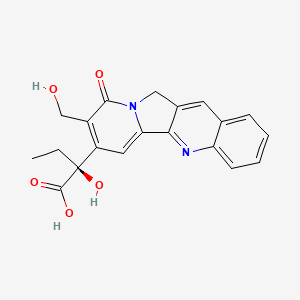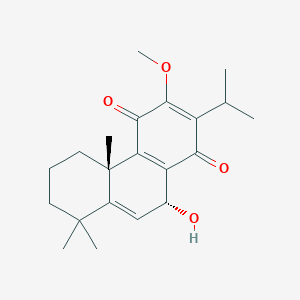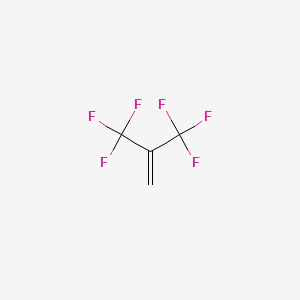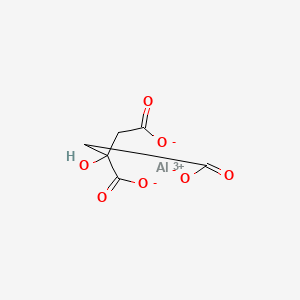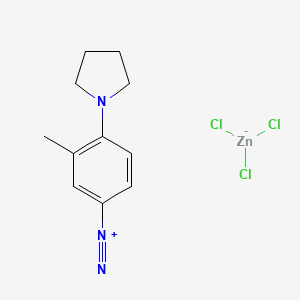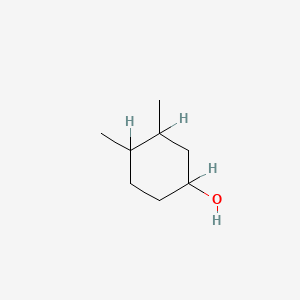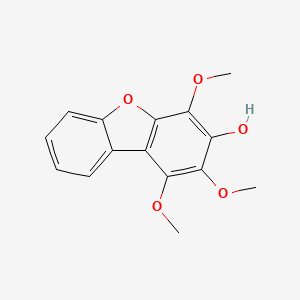
beta-Pyrufuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Pyrufuran, also known as B-pyrufuran, belongs to the class of organic compounds known as dibenzofurans. Dibenzofurans are compounds containing a dibenzofuran moiety, which consists of two benzene rings fused to a central furan ring. Beta-Pyrufuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-pyrufuran is primarily located in the membrane (predicted from logP). Outside of the human body, Beta-pyrufuran can be found in pear and pomes. This makes Beta-pyrufuran a potential biomarker for the consumption of these food products.
Beta-pyrufuran is a member of dibenzofurans.
Applications De Recherche Scientifique
Antifungal Properties : Beta-Pyrufuran has been identified as an antifungal compound isolated from Pyrus communis L. wood infected with Chondrostereum purpureum. It is one of the dibenzofurans, specifically identified as 1,2,4-trimethoxydibenzofuran-3-ol, exhibiting antifungal activities (Kemp, Burden, & Loeffler, 1983).
Chemical Synthesis and Structure Determination : The structure of beta-Pyrufuran has been thoroughly investigated, and its synthesis through cyclisation of corresponding trimethoxydiphenyl ethers and subsequent oxidation has been achieved. This research provides foundational knowledge for further exploration of beta-Pyrufuran's potential applications (Kemp, Burden, & Loeffler, 1983).
Analytical Chemistry Applications : While not directly involving beta-Pyrufuran, related research in analytical chemistry, such as studies on micellar enhanced ultrafiltration of phenolic derivatives, might provide insights into methodologies that can be applied for isolating and studying compounds like beta-Pyrufuran (Purkait, Dasgupta, & De, 2005).
Broad Chemical Research : Research in areas such as the synthesis of chalcogen-containing aminoazines, although not directly linked to beta-Pyrufuran, indicates ongoing interest and advancement in the field of chemical synthesis and compound analysis. Such research could potentially inform future studies on beta-Pyrufuran (Shestopalov et al., 1987).
Propriétés
Numéro CAS |
88256-04-6 |
|---|---|
Nom du produit |
beta-Pyrufuran |
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
1,2,4-trimethoxydibenzofuran-3-ol |
InChI |
InChI=1S/C15H14O5/c1-17-12-10-8-6-4-5-7-9(8)20-13(10)15(19-3)11(16)14(12)18-2/h4-7,16H,1-3H3 |
Clé InChI |
XLCIGBDZQKRLPH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC |
SMILES canonique |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC |
Autres numéros CAS |
88256-04-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(4-Methoxyphenyl)-1-prop-2-enyl-2-pyrrolyl]propanoic acid](/img/structure/B1209667.png)
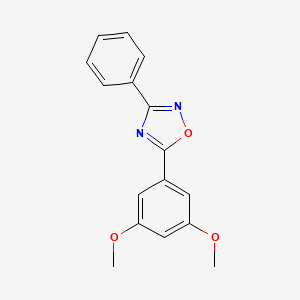
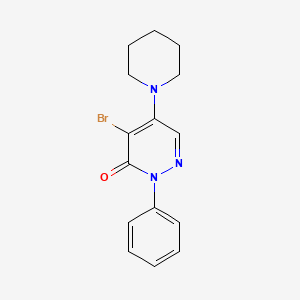
![2-[2-(Dimethylamino)ethylthio]-6,6-dimethyl-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B1209673.png)
